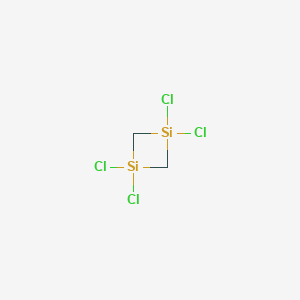
1,1,3,3-Tetrachloro-1,3-disilacyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C2H4Cl4Si2 It consists of a four-membered ring with two silicon atoms and two carbon atoms, each silicon atom bonded to two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Addition Reactions: Reagents such as hydrogen halides and halogenating agents are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the silicon atoms.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloro-1,3-disilacyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions depend on the specific chemical environment and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: Similar structure but with methyl groups instead of chlorine atoms.
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is unique due to its chlorine atoms, which impart distinct reactivity and properties compared to its methyl and phenyl analogs. The presence of chlorine atoms allows for a wider range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
2146-97-6 |
|---|---|
Molekularformel |
C2H4Cl4Si2 |
Molekulargewicht |
226.0 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Cl4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChI-Schlüssel |
SYSHGEHAYJKOLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Si](C[Si]1(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)


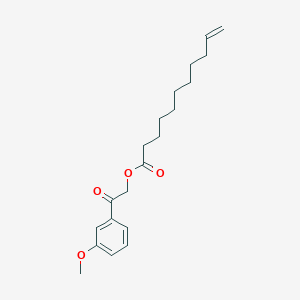
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)


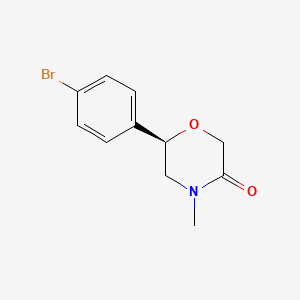
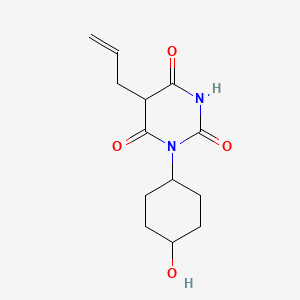

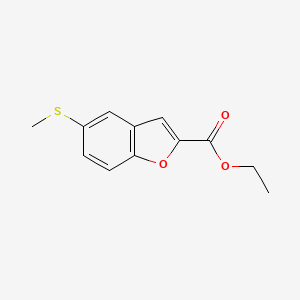
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
